molecular formula C20H16O2S B14567846 Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester CAS No. 61485-97-0

Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester

Cat. No.: B14567846
CAS No.: 61485-97-0
M. Wt: 320.4 g/mol
InChI Key: RLENXUWZPXZDJZ-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzenecarbothioic acid moiety, a phenoxy group, and an S-(4-methylphenyl) ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester typically involves the esterification of benzenecarbothioic acid with 2-phenoxy and S-(4-methylphenyl) groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced chemical reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioic acid, S-methyl ester: This compound shares a similar benzenecarbothioic acid moiety but differs in the ester group.

    Benzenecarbothioic acid: It lacks the phenoxy and S-(4-methylphenyl) groups, making it structurally simpler.

Uniqueness

Benzenecarbothioic acid, 2-phenoxy-, S-(4-methylphenyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific fields.

Properties

CAS No.

61485-97-0

Molecular Formula

C20H16O2S

Molecular Weight

320.4 g/mol

IUPAC Name

S-(4-methylphenyl) 2-phenoxybenzenecarbothioate

InChI

InChI=1S/C20H16O2S/c1-15-11-13-17(14-12-15)23-20(21)18-9-5-6-10-19(18)22-16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

RLENXUWZPXZDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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